1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride
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Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from ethylamine and glyoxal, the imidazole ring can be synthesized through a condensation reaction.
Attachment of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using 4-chloromethylpyridine.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole N-oxide derivative, while reduction could produce a fully saturated piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-3-ylmethyl)piperazine
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the presence of the imidazole ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5.2ClH/c1-2-19-8-7-17-15(19)20-11-9-18(10-12-20)13-14-3-5-16-6-4-14;;/h3-8H,2,9-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSKFIQMAZQGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC3=CC=NC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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